molecular formula C17H11F3N2O4 B2868405 Cyano-(2-nitro-5-trifluoromethyl-phenyl)-acetic acid benzyl ester CAS No. 605668-92-6

Cyano-(2-nitro-5-trifluoromethyl-phenyl)-acetic acid benzyl ester

Cat. No.: B2868405
CAS No.: 605668-92-6
M. Wt: 364.28
InChI Key: KXVPEFWSHRPGBO-UHFFFAOYSA-N
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Description

Chemical Structure: Cyano-(2-nitro-5-trifluoromethyl-phenyl)-acetic acid benzyl ester (CAS: 605668-92-6) is a synthetic ester derivative characterized by:

  • A benzyl ester group (C₆H₅CH₂O−).
  • A cyano substituent (−C≡N) on the acetic acid moiety.
  • A 2-nitro-5-trifluoromethylphenyl group (NO₂-C₆H₃(CF₃)−) attached to the alpha carbon of the acetic acid.

Properties

IUPAC Name

benzyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O4/c18-17(19,20)12-6-7-15(22(24)25)13(8-12)14(9-21)16(23)26-10-11-4-2-1-3-5-11/h1-8,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVPEFWSHRPGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C#N)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyano-(2-nitro-5-trifluoromethyl-phenyl)-acetic acid benzyl ester (CAS No. 605668-92-6) is a synthetic compound with a complex structure that includes a trifluoromethyl group, which is known to enhance biological activity in various chemical entities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.

  • Molecular Formula : C17_{17}H11_{11}F3_3N2_2O4_4
  • Molecular Weight : 364.28 g/mol
  • Melting Point : 70-72°C
  • Hazard Classification : Irritant (Xi)

Biological Activity Overview

The biological activity of this compound primarily revolves around its cytotoxic effects against various cancer cell lines and its potential as an antimicrobial agent. The presence of the trifluoromethyl group is particularly significant, as it can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that derivatives with a trifluoromethyl substituent demonstrated enhanced potency against colon carcinoma cells (HCT-15) and other tumor cell lines. The structure-activity relationship (SAR) analysis suggests that the electron-withdrawing nature of the trifluoromethyl group increases the compound's reactivity and interaction with cellular targets, leading to improved anticancer efficacy.

Case Study: Cytotoxicity Assays

In vitro assays have shown that this compound exhibits notable cytotoxicity. For example, compounds structurally related to this ester were tested against several cancer cell lines, revealing IC50_{50} values indicative of their potency:

CompoundCell LineIC50_{50} (µg/mL)
AHCT-151.61
BA-4311.98
CU251 (glioblastoma)10–30

These findings suggest that modifications to the phenyl ring and the presence of specific functional groups can significantly impact the cytotoxic properties of related compounds.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds with similar functionalities have shown promise against both Gram-positive and Gram-negative bacteria. The SAR indicates that electron-donating or withdrawing groups on the phenyl ring can enhance antimicrobial properties.

Antimicrobial Efficacy Table

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)
DStaphylococcus aureus15
EEscherichia coli20
FPseudomonas aeruginosa25

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Cytotoxic Activity : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction.
  • Antimicrobial Action : It may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Benzyl Acetate (CAS 140-11-4)
  • Structure : Simplest benzyl ester (acetic acid + benzyl alcohol).
  • Key Differences: Lacks nitro, trifluoromethyl, and cyano groups. Physical Properties: Lower molecular weight (150.18 g/mol vs. ~362.3 g/mol for the target compound), higher volatility (vapor pressure: 1 mm Hg at 67.8°C), and water-insoluble nature .
b) 3-Nitro-5-(trifluoromethyl)benzonitrile (CAS 20566-80-7)
  • Structure : Shares the nitro-trifluoromethylphenyl backbone but lacks the acetic acid benzyl ester moiety.
  • Key Differences :
    • The nitrile group replaces the ester functionality.
    • Reactivity : Nitriles are more polar but less hydrolytically stable than esters.
    • Applications : Used as intermediates in agrochemical synthesis .
c) PHOME [(3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester]
  • Structure: Contains a cyano-methyl ester and an epoxide group, used as an sEH substrate .
  • Key Differences :
    • The target compound replaces PHOME’s epoxide and naphthyl groups with nitro-trifluoromethylphenyl.
    • Biochemical Relevance : PHOME’s epoxide ring is critical for sEH binding; the nitro group in the target compound may alter enzyme inhibition kinetics .

Physicochemical Properties Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Stability
Target Compound ~362.3 Nitro, CF₃, cyano, benzyl ester Low (organic solvents) High (electron-withdrawing groups enhance stability)
Benzyl Acetate 150.18 Benzyl ester Insoluble in water Moderate
3-Nitro-5-(trifluoromethyl)benzonitrile 216.11 Nitro, CF₃, nitrile Low Moderate (prone to hydrolysis)
PHOME ~349.4 Epoxide, cyano-methyl ester Moderate Low (epoxide reactive)

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